molecular formula C6H8F2O3 B116573 ethyl 4,4-difluoro-3-oxobutanoate CAS No. 352-24-9

ethyl 4,4-difluoro-3-oxobutanoate

Cat. No. B116573
Key on ui cas rn: 352-24-9
M. Wt: 166.12 g/mol
InChI Key: CBDPWKVOPADMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Add sodium metal (7 kg, 300 mol) in portions to EtOH (53.6 kg) while maintaining the temperature below 60° C. Stir the reaction mixture until the sodium dissolves, then cool the mixture to 20-30° C. Add a solution of ethyl difluoroacetate (34 kg, 274 mol) in EtOAc (63 kg) to the sodium ethoxide at a temperature of 25-40° C. Heat the reaction mixture to 65° C. while stirring. After 2 h cool the mixture to room temperature. Add 10% HCl (30 kg HCl and 204 kg water) to the mixture until the pH of the mixture is 6-7. Extract the mixture with EtOAc (64 kg); separate; and extract the aqueous layer again with EtOAc (60 kg). Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg)). Dry the organic phase with 4 A molecular sieve powder (15 kg), and concentrate to give the title compound as a brown-yellow oil (33 kg, 73% yield, 96% GC purity). 1H NMR (500 MHz, CDCl3,) δ 5.91 (t, J=54 Hz, 1H), 4.23 (m, 2H), 3.70 (s, 2H), 1.27 (m, 3H).
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
53.6 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
63 kg
Type
reactant
Reaction Step Three
Name
Quantity
30 kg
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[Na].[F:2][CH:3]([F:9])[C:4](OCC)=[O:5].[O-]CC.[Na+].Cl.[CH3:15][CH2:16][O:17][C:18]([CH3:20])=[O:19]>CCO>[F:2][CH:3]([F:9])[C:4](=[O:5])[CH2:20][C:18]([O:17][CH2:16][CH3:15])=[O:19] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
7 kg
Type
reactant
Smiles
[Na]
Name
Quantity
53.6 kg
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
34 kg
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
63 kg
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
30 kg
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 60° C
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h cool the mixture to room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with EtOAc (64 kg)
CUSTOM
Type
CUSTOM
Details
separate
EXTRACTION
Type
EXTRACTION
Details
and extract the aqueous layer again with EtOAc (60 kg)
WASH
Type
WASH
Details
Combine organic phases, and wash with brine (NaCl (48 kg) in water (136 kg))
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase with 4 A molecular sieve powder (15 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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